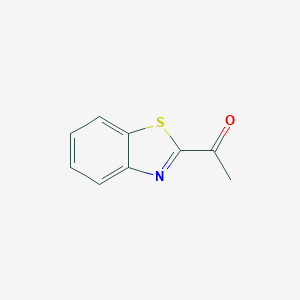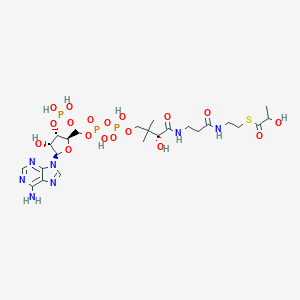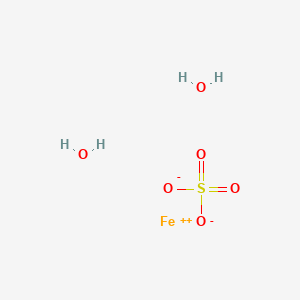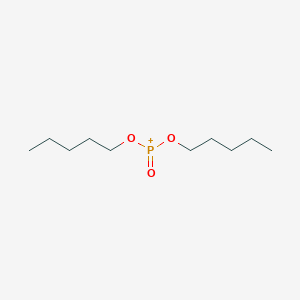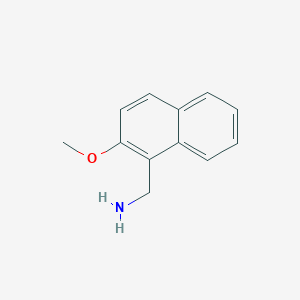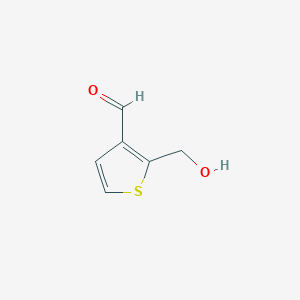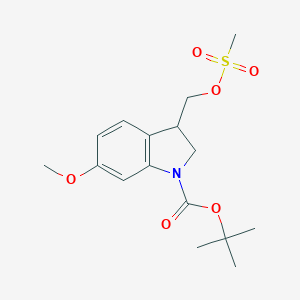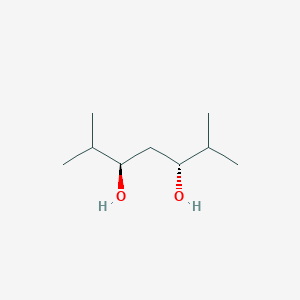
(3R,5R)-2,6-Dimethyl-3,5-heptanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral compound that has been gaining attention in the scientific community due to its potential applications in both synthetic chemistry and biology. This compound is also known as syn-2,6-dimethyl-3,5-heptanediol or syn-DMHD. It has a molecular formula of C9H20O2 and a molecular weight of 156.26 g/mol. In
Mécanisme D'action
The mechanism of action of (3R,5R)-2,6-Dimethyl-3,5-heptanediol is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the reaction. It may also interact with enzymes and proteins in biological systems.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (3R,5R)-2,6-Dimethyl-3,5-heptanediol. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also highly soluble in water and organic solvents, making it easy to handle in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3R,5R)-2,6-Dimethyl-3,5-heptanediol in lab experiments is its ability to control the stereochemistry of the reaction. This can lead to the synthesis of chiral compounds with high enantiomeric purity. Another advantage is its ease of handling in the laboratory due to its high solubility in water and organic solvents.
One of the limitations of using (3R,5R)-2,6-Dimethyl-3,5-heptanediol is its cost. It is a relatively expensive compound, which may limit its use in large-scale synthesis reactions. Another limitation is its limited solubility in certain solvents, which may affect its use in certain reactions.
Orientations Futures
There are several future directions for the use of (3R,5R)-2,6-Dimethyl-3,5-heptanediol in scientific research. One direction is the development of new synthetic methods for the compound, which may lead to more cost-effective and efficient production. Another direction is the exploration of its potential applications in biology and medicine. It may have potential as a drug candidate or in the development of new therapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and its interactions with enzymes and proteins.
Conclusion:
In conclusion, (3R,5R)-2,6-Dimethyl-3,5-heptanediol is a chiral compound that has potential applications in both synthetic chemistry and biology. Its ability to control the stereochemistry of reactions makes it a valuable tool in the synthesis of chiral compounds. While there is limited information available on its biochemical and physiological effects, it has been shown to be non-toxic and easy to handle in the laboratory. Future research directions include the development of new synthetic methods, exploration of its potential applications in biology and medicine, and further understanding of its mechanism of action.
Méthodes De Synthèse
(3R,5R)-2,6-Dimethyl-3,5-heptanediol can be synthesized using various methods. One of the most commonly used methods is the reduction of 2,6-dimethyl-3,5-heptanedione using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2,6-dimethyl-3,5-heptanedione using hydrogen gas and a palladium catalyst. The resulting product is a mixture of syn and anti isomers, which can be separated using column chromatography or recrystallization.
Applications De Recherche Scientifique
(3R,5R)-2,6-Dimethyl-3,5-heptanediol has been used in various scientific research applications. One of the most notable applications is in the synthesis of chiral compounds. This compound can be used as a chiral auxiliary in asymmetric synthesis reactions, where it helps to control the stereochemistry of the final product. It has also been used in the synthesis of natural products and pharmaceuticals.
Propriétés
Numéro CAS |
128899-83-2 |
|---|---|
Nom du produit |
(3R,5R)-2,6-Dimethyl-3,5-heptanediol |
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
(3R,5R)-2,6-dimethylheptane-3,5-diol |
InChI |
InChI=1S/C9H20O2/c1-6(2)8(10)5-9(11)7(3)4/h6-11H,5H2,1-4H3/t8-,9-/m1/s1 |
Clé InChI |
CPHZAYIWNZNICS-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)[C@@H](C[C@H](C(C)C)O)O |
SMILES |
CC(C)C(CC(C(C)C)O)O |
SMILES canonique |
CC(C)C(CC(C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



